molecular formula C16H15Cl3N2OS B591757 Tioconazole Related Compound A CAS No. 61709-33-9

Tioconazole Related Compound A

Cat. No.: B591757
CAS No.: 61709-33-9
M. Wt: 389.719
InChI Key: CCCQSJHDZKYQKU-UHFFFAOYSA-N
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Description

Definitive Chemical Nomenclature and Systematic Naming

The compound is identified by several systematic names and codes, which are crucial for its unambiguous identification in scientific and regulatory contexts. According to the International Union of Pure and Applied Chemistry (IUPAC), the definitive name is 1-[2-(2,4-dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole. It is commonly available as a hydrochloride salt. chemicalbook.com

Identifier TypeValue
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole
Synonyms Tioconazole (B1681320) USP Related Compound A, 2-Deschlorothien-3-yl Tioconazole Hydrochloride synzeal.com
CAS Number 119386-74-2 (Free Base) synzeal.com
61709-33-9 (HCl Salt)
Molecular Formula C₁₆H₁₄Cl₂N₂OS (Free Base) synzeal.com
C₁₆H₁₄Cl₂N₂OS · HCl (HCl Salt)
Molecular Weight 353.3 g/mol (Free Base) synzeal.com
389.73 g/mol (HCl Salt)

Elucidation of Molecular Structure: Isomers and Stereochemical Considerations

Tioconazole Related Compound A possesses a complex molecular architecture featuring multiple aromatic and heterocyclic rings linked by a flexible ether chain. The core structure consists of a 2,4-dichlorophenyl group and an imidazole (B134444) ring attached to a central ethyl backbone. This backbone is connected via an ether linkage to a thiophen-3-ylmethyl group.

A critical feature of this molecule is its chirality. The carbon atom on the ethyl chain, bonded to the dichlorophenyl ring, the imidazole-containing methyl group, and the ether oxygen, is a stereogenic center. ukm.my Consequently, the compound can exist as a pair of enantiomers (R and S forms). The systematic name 1-[(2RS)-2-(2,4-dichlorophenyl)-2-[(thiophen-3-yl)methoxy]ethyl]-1H-imidazole indicates that this compound is typically synthesized and encountered as a racemic mixture, meaning it contains equal amounts of both enantiomers. synzeal.com The differentiation and study of individual stereoisomers are significant in pharmaceutical analysis, as enantiomers can exhibit different biological activities. ukm.mygoogle.com

Advanced Spectroscopic and Diffraction Techniques for Structural Confirmation

The definitive structural confirmation of this compound relies on a suite of advanced analytical techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for elucidating the precise atomic connectivity and elemental composition. lcms.czxjtu.edu.cn

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete mapping of the molecular structure. nih.gov While specific experimental spectra for this compound are not widely published, its structure can be confidently predicted by comparing the known spectral data of the parent compound, Tioconazole, and accounting for the structural difference. unr.edu.arscielo.org.mxtandfonline.com

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the protons and carbons of the dichlorophenyl, imidazole, and thiophene (B33073) rings, as well as the ethyl ether linkage. The primary spectral difference compared to Tioconazole would arise from the thiophene ring. nih.govsynzeal.com this compound has three protons on the thiophene ring, whereas Tioconazole has only two due to the presence of a chlorine substituent. nih.gov This results in different chemical shifts and spin-spin coupling patterns for these aromatic protons. Similarly, the ¹³C NMR spectrum would show an additional signal for a protonated thiophene carbon (CH) and lack the signal for a chlorine-substituted carbon.

The following table presents predicted ¹H and ¹³C NMR data for this compound, based on published data for Tioconazole. nih.govunr.edu.arscielo.org.mx

Atom Position (Structure)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Dichlorophenyl Ring
C-Ar-~135.0
C-Ar-~134.5
CH-Ar~7.50~130.0
CH-Ar~7.40~129.5
C-Cl-~128.0
C-Cl-~127.5
Ethyl Linkage
CH-O~4.95 (dd)~76.0
CH₂-N~4.25 (m)~51.5
Ether Linkage
O-CH₂-Thiophene~4.30 (s)~64.0
Imidazole Ring
N-CH=N~7.45 (s)~140.0
CH~7.00 (t)~129.0
CH~6.85 (t)~120.0
Thiophene Ring
C-S-~141.0
CH~7.25~127.0
CH~7.10~126.0
CH~7.05~122.0
C-CH₂-~138.0

Note: Predicted values are based on known data for Tioconazole in DMSO-d₆ and are for illustrative purposes.

To unambiguously assign these signals and confirm the molecular structure, several 2D NMR experiments are employed. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within the dichlorophenyl and thiophene rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for connecting the different structural fragments. Key HMBC correlations would confirm the ether linkage (e.g., from the O-CH₂ protons to carbons in the thiophene ring) and the attachment of the imidazole group to the ethyl chain. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It helps to confirm the three-dimensional structure and stereochemistry. researchgate.netrsc.org

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by providing a precise mass measurement. lcms.cz For this compound (C₁₆H₁₄Cl₂N₂OS), the theoretical exact mass of the protonated molecular ion [M+H]⁺ is 353.0595. HRMS analysis would confirm this elemental formula, distinguishing it from other potential impurities.

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original structure.

The expected fragmentation pathway for this compound would involve cleavage at the most labile bonds, primarily the C-O ether bond and the C-C and C-N bonds of the ethyl linkage.

Proposed Key Fragmentation Ions for this compound:

m/z (Nominal)Proposed Elemental CompositionDescription of Fragment
255C₉H₆Cl₂O[M - Imidazolylmethyl - Thiophene]⁺
173C₇H₅Cl₂Dichlorophenylmethylium ion
97C₅H₅SThienylmethylium ion
81C₄H₅N₂Imidazolylmethyl cation

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2OS.ClH/c17-13-1-2-14(15(18)7-13)16(8-20-5-4-19-11-20)21-9-12-3-6-22-10-12;/h1-7,10-11,16H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCQSJHDZKYQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61709-33-9
Record name 1-(2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl)-1H-imidazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061709339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(2,4-DICHLOROPHENYL)-2-(THIOPHEN-3-YLMETHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6G5IDN5G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Characterization and Chemical Identity

Advanced Spectroscopic and Diffraction Techniques for Structural Confirmation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. However, a comprehensive search of scientific literature and spectral databases reveals a lack of published, experimentally determined IR and Raman spectra specifically for Tioconazole (B1681320) Related Compound A.

In the absence of direct experimental data, a predictive analysis based on the known functional groups of the molecule can be made. The primary vibrational modes would be expected to arise from the dichlorophenyl, imidazole (B134444), and thiophene (B33073) rings, as well as the C-O-C ether linkage and the aliphatic ethyl chain. The key difference in the vibrational spectra between Tioconazole and Tioconazole Related Compound A would be expected in the bands associated with the substituted thiophene ring.

Table 1: Predicted Characteristic IR and Raman Bands for this compound (Note: These are predicted ranges based on functional group analysis and comparison with the isomeric Tioconazole. Experimental verification is required.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Imidazole RingC=N Stretching1550 - 1450Medium-Strong
C-N Stretching1300 - 1200Medium
Ring C-H Bending1100 - 1000Medium
Dichlorophenyl RingAromatic C=C Stretching1600 - 1475Medium-Strong
C-Cl Stretching850 - 550Strong
Aromatic C-H Stretching3100 - 3000Medium-Weak
Thiophene RingAromatic C=C Stretching1550 - 1400Medium
C-S Stretching750 - 650Medium-Weak
Aromatic C-H Stretching3120 - 3080Medium-Weak
Ether LinkageAsymmetric C-O-C Stretching1275 - 1200Strong
Symmetric C-O-C Stretching1150 - 1085Strong
Aliphatic ChainC-H Stretching2960 - 2850Medium

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique provides precise information on unit cell dimensions, space group, and atomic coordinates, which define the crystal lattice.

As of the current body of scientific literature, no single-crystal or powder XRD data for this compound has been published. Consequently, its crystal system, space group, and precise solid-state conformation remain undetermined. For comparison, the parent compound Tioconazole has been characterized as a crystalline solid. unr.edu.ar An XRD analysis of this compound would be necessary to fully characterize its solid-state structure, identify any polymorphic forms, and understand the intermolecular interactions that govern its crystal packing.

Table 2: Crystallographic Data for this compound (Note: No data is currently available in the public domain.)

ParameterValue
Crystal SystemNot Determined
Space GroupNot Determined
Unit Cell Dimensions (a, b, c, Å)Not Determined
Unit Cell Angles (α, β, γ, °)Not Determined
Volume (ų)Not Determined
Molecules per Unit Cell (Z)Not Determined

Computational Chemical Perspectives on Molecular Conformation and Electronic Structure

Computational chemistry offers valuable insights into molecular properties where experimental data is scarce. Methods like Density Functional Theory (DFT) can be used to predict stable conformations, electronic properties, and spectroscopic signatures.

Currently, there are no dedicated computational studies in the published literature focusing on this compound. However, extensive computational work has been performed on the parent drug, Tioconazole, often employing DFT with basis sets such as B3LYP/6-311++G(d,p) to calculate its optimized molecular geometry, vibrational frequencies, and electronic properties. tandfonline.com

A similar computational approach could be applied to this compound to elucidate its structural and electronic characteristics. Such a study would focus on:

Conformational Analysis: The molecule possesses significant conformational flexibility around the single bonds of the ether linkage and the ethyl chain connecting the chiral carbon to the imidazole ring. Computational modeling could identify the lowest energy conformers and the rotational energy barriers between them.

Electronic Structure: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into the molecule's chemical reactivity and electronic transitions. An electrostatic potential map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

These computational predictions would be invaluable for understanding its chemical behavior and for interpreting future experimental spectroscopic data.

Mechanistic Studies of Formation Pathways

Investigating Degradation Pathways of Tioconazole (B1681320) Leading to Related Compound A

Forced degradation studies are a critical component of drug development, designed to identify potential degradation products that may form under various stress conditions. Such studies have been performed on Tioconazole, subjecting it to hydrolysis, oxidation, thermal stress, and photolysis. researchgate.netunr.edu.ar

Hydrolytic degradation studies of Tioconazole have been conducted under acidic and alkaline conditions. unr.edu.ar While these studies indicate that Tioconazole does degrade over time when exposed to these conditions, the resulting degradation products have not been structurally elucidated in the available literature. Chromatographic methods, such as HPLC, have been used to separate the degradation products from the parent drug, but there is no published evidence to confirm that Tioconazole Related Compound A is formed through hydrolytic degradation of Tioconazole. orgsyn.orgresearchgate.net The primary degradation pathways would likely involve the cleavage of the ether linkage or modifications to the imidazole (B134444) or thiophene (B33073) rings, which would result in molecules structurally different from this compound.

Oxidative degradation studies of Tioconazole have also been performed, typically using hydrogen peroxide. unr.edu.ar These studies show the formation of degradation products, but as with hydrolytic degradation, the specific structures of these products have not been identified in the literature. Therefore, there is no scientific evidence to support the formation of this compound through oxidative degradation of Tioconazole. Oxidative attack would likely target the electron-rich thiophene and imidazole rings, potentially leading to N-oxides, sulfoxides, or ring-opened products, rather than the isomeric structure of this compound.

The following table summarizes the findings from forced degradation studies of Tioconazole:

Stress ConditionObservationIdentification of this compound
Acidic HydrolysisDegradation of Tioconazole observed.Not identified as a degradation product.
Alkaline HydrolysisDegradation of Tioconazole observed.Not identified as a degradation product.
Oxidation (H2O2)Degradation of Tioconazole observed.Not identified as a degradation product.
ThermalDegradation of Tioconazole observed.Not identified as a degradation product.
PhotolysisDegradation of Tioconazole observed.Not identified as a degradation product.

Photolytic Degradation Mechanisms and Light Spectrum Influence

Exposure to light, particularly ultraviolet (UV) radiation, is a common stress condition that can induce the degradation of pharmaceutical compounds, leading to the formation of photolytic impurities. Tioconazole and its related compounds are known to be susceptible to photodegradation. veeprho.com Forced degradation studies, where the drug substance is exposed to UV light for extended periods (e.g., 24 hours), have been used to generate and identify degradation products. tsijournals.com

The mechanism of photolytic degradation often involves the absorption of photons by the molecule, which elevates it to an excited state. This excess energy can lead to the cleavage of chemical bonds, initiating a cascade of reactions that form degradation products. For a molecule like Tioconazole, which contains aromatic rings (dichlorophenyl and thiophene) and an imidazole moiety, these chromophoric groups are likely sites for photon absorption.

The influence of the light spectrum is critical. UV light (200-400 nm) generally possesses higher energy than visible light (400-700 nm) and is more likely to cause direct photolysis. nih.gov However, degradation can also occur under visible light, especially in the presence of a photosensitizer or a photocatalyst like titanium dioxide (TiO2). nih.govmdpi.com Studies on the photocatalytic degradation of Tioconazole have shown that using TiO2 can enhance decomposition under both UV and visible light irradiation. mdpi.comresearchgate.netdiva-portal.org The mechanism in photocatalysis involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then attack the drug molecule. mdpi.comcolab.ws

The specific photolytic pathways leading to this compound likely involve cleavage at susceptible points in the molecule, such as the ether linkage or the bonds connecting the imidazole ring to the ethyl side chain.

Kinetic and Thermodynamic Aspects of Formation under Defined Stress Conditions

Understanding the kinetics and thermodynamics of the formation of this compound is essential for predicting its rate of formation and the conditions that favor it. Kinetic studies focus on the rate of the degradation reaction, typically defining the reaction order and rate constants (k). Thermodynamic studies evaluate the energy changes associated with the formation, including enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are the primary method for gathering this data. tsijournals.comresearchgate.net The degradation of Tioconazole has been shown to fit first-order kinetic models in some analyses, meaning the rate of degradation is directly proportional to the concentration of the parent drug. mdpi.com

Thermodynamic parameters provide deeper insight into the nature of the degradation reactions:

Enthalpy (ΔH°): A positive value indicates an endothermic reaction (heat is absorbed), which is typical for bond-breaking degradation processes.

Entropy (ΔS°): This value reflects the change in disorder. Degradation often leads to an increase in the number of molecules, which may result in a positive entropy change.

Gibbs Free Energy (ΔG°): This parameter determines the spontaneity of the reaction. A positive ΔG° indicates a non-spontaneous process, meaning that an external energy input (like heat or light) is required for the reaction to occur. mdpi.com

The following table outlines the key parameters investigated in kinetic and thermodynamic studies of drug degradation.

ParameterDescriptionSignificance
Reaction Order The relationship between reactant concentration and reaction rate.Predicts how the rate of impurity formation changes over time.
Rate Constant (k) A proportionality constant that relates the reaction rate to reactant concentrations.Quantifies the speed of the degradation reaction under specific conditions.
Activation Energy (Ea) The minimum energy required to initiate the degradation reaction.A higher Ea indicates greater stability and a lower rate of impurity formation.
Enthalpy (ΔH°) The heat change of the reaction at constant pressure.Indicates whether the degradation process absorbs (endothermic) or releases (exothermic) heat.
Entropy (ΔS°) The measure of disorder or randomness in the system.Reflects changes in molecular complexity during degradation.
Gibbs Free Energy (ΔG°) The energy available to do useful work; determines reaction spontaneity.Indicates if impurity formation is spontaneous or requires energy input.

Studies on related compounds show that thermal degradation is typically a non-spontaneous, endothermic process. mdpi.com

Postulated Reaction Mechanisms and Theoretical Validation through Computational Approaches

Based on the structures of Tioconazole and its known impurities, several reaction mechanisms for the formation of this compound can be postulated. These pathways generally involve the cleavage or modification of the most chemically reactive sites in the parent molecule. Likely mechanisms include:

Hydrolysis: Cleavage of the ether bond connecting the thiophene moiety to the ethyl side chain.

Oxidation: Modification of the imidazole or thiophene rings. veeprho.com

Isomerization or Rearrangement: Structural rearrangement initiated by thermal or photolytic stress.

Computational chemistry provides powerful tools to validate these postulated mechanisms theoretically. rsc.org Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to model the reaction pathways and determine their energetic feasibility. rsc.orgnih.gov

Density Functional Theory (DFT): This quantum mechanical method can be used to calculate the electronic structure of molecules and map the potential energy surface of a reaction. Researchers can model the transition states of a postulated degradation pathway and calculate the corresponding activation energies. A lower calculated activation energy suggests a more favorable pathway. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a molecule over time at a given temperature, providing insights into its conformational stability and how thermal energy might lead to bond breaking or rearrangement. nih.govnih.gov

While extensive computational studies have been performed on Tioconazole to understand its binding to biological targets, nih.govnih.govresearchgate.netthno.org the specific application of these methods to validate the formation mechanisms of its degradation impurities like Compound A is an area for further research. Such studies would involve comparing the calculated energies of different potential degradation pathways to determine the most likely mechanism of formation under specific stress conditions.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Development and Validation of Chromatographic Separations

Chromatographic techniques form the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of complex mixtures. lcms.cz The development and validation of robust chromatographic methods are essential for the accurate assessment of Tioconazole (B1681320) Related Compound A.

High-Performance Liquid Chromatography (HPLC) Method Development with Diverse Detection Modalities (e.g., UV, PDA, ELSD)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of tioconazole and its related compounds. Method development often involves a systematic approach to optimize separation conditions, including the choice of stationary phase, mobile phase composition, and detector. nih.gov

Statistical mixture design and response surface mapping have been successfully utilized to identify the optimal isocratic separation conditions for tioconazole and its potential impurities. nih.govresearchgate.net A common approach employs a reversed-phase C18 column. researchgate.netajpaonline.comresearchgate.net For instance, a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer (pH 3.5) with an ion-pairing agent has demonstrated effective separation. researchgate.net Another method utilizes a mobile phase of methanol, acetonitrile, and a potassium dihydrogen phosphate buffer with citric acid. researchgate.net The selection of the detection wavelength is critical; while 260 nm can be used, changing the wavelength can help discriminate between co-eluting peaks, especially when tailing from the main tioconazole peak interferes with impurity detection. researchgate.netnih.gov A wavelength of 220 nm has been found to be effective for quantifying tioconazole and its impurities. ajpaonline.com

Diverse detection modalities enhance the analytical capabilities of HPLC:

Ultraviolet (UV) and Photodiode Array (PDA) Detection: UV detection is widely used for the quantification of tioconazole and its impurities. ajpaonline.comresearchgate.net PDA detectors offer the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. unr.edu.arlcms.cz The molecule exhibits two maximum absorption wavelengths (λmax), a strong band at 199 nm and a less intense one at 225 nm. unr.edu.ar

Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong UV chromophore, ELSD provides a viable alternative. However, for some impurities, ELSD may lack the required sensitivity for low-level quantification and can produce non-linear responses. nih.gov

A simple, sensitive, and specific HPLC method was developed using a mobile phase of methanol and phosphate buffer (pH 3) in a 95:5 ratio with a C18 column, achieving a retention time of 4.67 minutes for tioconazole with UV detection at 220 nm. ajpaonline.com Another validated method for tioconazole in polymeric nanocapsules used a mobile phase of methanol:water (80:20) with 0.18% ammonium (B1175870) hydroxide (B78521) and UV detection at 219 nm, demonstrating linearity in the 5-50 µg/mL range. researchgate.net

Table 1: HPLC Method Parameters for Tioconazole and Related Compounds Analysis

Parameter Method 1 Method 2 Method 3
Column ODS C18 (Spherisorb, 4.6mm x 250mm, 5µm) Cosmosil C18 (250mm x 4.6 ID) Gemini® Phenomenex C-18 (150 x 4.6 mm, 5 µm)
Mobile Phase [Methanol:Acetonitrile (70:30)]:[Triethylamine phosphate buffer (0.05mol/L) with 1-octanesulfonic acid (0.025mol/L), pH 4] (58:42, V/V) Methanol:Phosphate Buffer (pH 3) (95:05) Methanol:Water:NH4OH (80:20:0.18)
Flow Rate 1.5 ml/min 0.9 ml/min Not Specified
Detection UV at 260 nm UV at 220 nm UV at 219 nm
Reference researchgate.net ajpaonline.com researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution, Sensitivity, and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically sub-2 µm) to achieve faster separations, greater resolution, and increased sensitivity. encyclopedia.pub This technology is particularly advantageous for analyzing complex pharmaceutical samples containing multiple impurities. encyclopedia.pubwaters.com

The transition from HPLC to UPLC methods for the analysis of tioconazole and its related compounds can lead to substantial improvements in efficiency. waters.com For example, modernizing the USP organic impurities analysis of tioconazole by switching from a 4.6 x 250 mm, 5 µm HPLC column to shorter columns with 2.5 µm particles can significantly reduce run times and solvent consumption while maintaining or even improving resolution. waters.com A study demonstrated that using an XSelect CSH C18 XP 4.6 x 150 mm column resulted in a 43% reduction in run time and a 5% increase in resolution compared to the original USP method. waters.com Further reduction in the column's internal diameter to 3.0 mm can decrease run times by as much as 80% while still meeting system suitability requirements. waters.com

A comparative study of HPLC-UV and UPLC-Diode Array Detection (DAD) for the simultaneous estimation of tioconazole, other active ingredients, and its related impurities highlighted the advantages of the UPLC-DAD method. researchgate.nettandfonline.com The UPLC method, which employed a gradient mobile phase, was found to be more economical for large-scale use and provided satisfactory results for linearity, sensitivity, and specificity. researchgate.net

Table 2: Comparison of HPLC and UPLC Method Performance for Tioconazole Impurity Analysis

Parameter Original USP HPLC Method Modernized HPLC (XP Column) UPLC Method
Column 4.6 x 250 mm, 5 µm 4.6 x 150 mm, 2.5 µm 3.0 x 100 mm, 2.5 µm
Run Time 30 minutes ~17 minutes ~6 minutes
Run Time Reduction - 43% 80%
Solvent Consumption/Sample 30 mL ~17 mL ~3 mL
Reference waters.com waters.com waters.com

Gas Chromatography (GC) for Volatile By-products or Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. irsst.qc.ca While liquid chromatography is the predominant method for analyzing tioconazole and its non-volatile impurities, GC can be employed to detect any volatile by-products or derivatives that may arise during the synthesis or degradation of the drug substance.

The methodology typically involves the aspiration of a known volume of air or headspace through a sorbent tube, such as activated charcoal, to trap volatile compounds. irsst.qc.ca The trapped analytes are then thermally desorbed and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. irsst.qc.campg.de The choice of desorption solvent and GC conditions, including the column type, temperature program, and detector settings, are critical for achieving optimal separation and sensitivity. mpg.de While specific applications of GC for Tioconazole Related Compound A are not extensively documented in readily available literature, the principles of the technique make it suitable for investigating potential volatile impurities in the drug substance.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is an emerging separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC offers several advantages over traditional liquid chromatography, including faster analysis times, reduced organic solvent consumption, and unique selectivity, making it a "greener" alternative. mdpi.comresearchgate.net

SFC is particularly well-suited for the separation of chiral compounds and has found increasing application in the pharmaceutical industry for both analytical and preparative-scale purifications. mdpi.comuniroma1.it While specific SFC methods for the analysis of this compound are not widely published, the technique has been successfully applied to the analysis of other antifungal agents and pesticides. researchgate.netresearchgate.net The determination of antimycotic drugs in various matrices has been explored using SFC coupled with mass spectrometry. researchgate.net Given the structural similarities among azole antifungals, SFC represents a promising avenue for the development of novel analytical methods for tioconazole and its impurities, potentially offering improved efficiency and selectivity. mdpi.com

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry, are indispensable for the comprehensive analysis of pharmaceutical impurities. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis, Identification, and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and specific technique for the trace analysis, identification, and structural elucidation of impurities. researchgate.netnih.gov This method combines the high-resolution separation power of liquid chromatography (either HPLC or UPLC) with the mass-analyzing capability of a mass spectrometer. waters.comwaters.com

For the analysis of azole antifungals, UPLC-MS/MS provides the necessary selectivity to separate the parent drug from its metabolites and related impurities, even at very low concentrations. waters.com The use of mass detection allows for reliable quantification and identification, which can be challenging with other detectors due to potential interferences. waters.comwaters.com Methods have been developed for the analysis of various azole antifungals in serum, demonstrating the technique's sensitivity with detection limits in the low ng/mL range from small sample volumes. waters.com

In forced degradation studies, LC-MS/MS is instrumental in identifying and characterizing the degradation products formed under various stress conditions (e.g., acid, base, oxidation). researchgate.netdntb.gov.ua The mass spectrometer provides molecular weight information of the impurities, and MS/MS experiments, which involve fragmentation of the parent ion, yield structural information that is crucial for definitive identification. researchgate.netnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. nih.govdntb.gov.ua

Table 3: Compound Names Mentioned

Compound Name
Tioconazole
This compound
Tioconazole Related Compound B
Tioconazole Related Compound C
Methanol
Acetonitrile
Potassium Dihydrogen Phosphate
Citric Acid
Triethylamine
1-Octanesulfonic Acid
Ammonium Hydroxide
Tinidazole
Benzyl Alcohol
Hydrocortisone Acetate

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. In the context of pharmaceutical impurity profiling, GC-MS is instrumental for identifying impurities that are thermally stable. While High-Performance Liquid Chromatography (HPLC) is more commonly cited for Tioconazole and its related compounds, GC-MS offers a complementary approach, particularly for volatile degradation products or synthesis byproducts.

The principle of GC-MS involves the separation of components of a sample in a gaseous mobile phase, followed by detection using a mass spectrometer. The gas chromatograph separates analytes based on their boiling points and affinity for the stationary phase within the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

For a compound like this compound, direct analysis by GC-MS may require derivatization to increase its volatility and thermal stability. The mass spectrum generated for the parent compound, Tioconazole, indicates that the molecule can be analyzed by this method, suggesting its applicability to its closely related impurities nih.govhmdb.ca. The resulting mass spectrum for this compound would provide definitive structural information, confirming its identity even at trace levels within a complex matrix.

Table 1: Representative GC-MS Method Parameters for Impurity Analysis This table presents typical parameters and is not based on a specific study of this compound.

ParameterTypical SettingPurpose
GC Column 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms)Provides separation of analytes based on volatility and polarity.
Injector Temperature 250 - 280 °CEnsures rapid volatilization of the sample.
Oven Program Initial temp 100°C, ramp at 10-20°C/min to 300°CControls the separation by gradually increasing column temperature.
Carrier Gas HeliumInert gas that carries the sample through the column.
Ion Source Temp. 230 °CTemperature of the MS source where ionization occurs.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that creates reproducible fragmentation patterns.
Mass Analyzer QuadrupoleFilters ions based on their mass-to-charge ratio.
Scan Range 50 - 500 amuRange of masses scanned to detect the compound and its fragments.

Capillary Electrophoresis (CE) and Other Electrophoretic Separation Techniques

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has proven effective in the analysis of pharmaceutical compounds, including the chiral separation of Tioconazole enantiomers acs.orgconnectedpapers.com. Given that this compound is a close structural analogue of Tioconazole, the principles and methodologies of CE are directly applicable to its analysis researchgate.net. CE separates ions based on their electrophoretic mobility in an applied electric field, which is dependent on the charge and size of the molecule.

Research has specifically demonstrated the utility of CE for the enantiomeric separation of Tioconazole by incorporating chiral selectors into the background electrolyte acs.org. Cyclodextrins are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers of the analyte, leading to different migration times and thus, separation connectedpapers.commdpi.com. This capability is crucial for resolving the enantiomers of this compound and quantifying them individually. The advantages of CE include rapid method development, high resolution, and minimal consumption of samples and reagents, making it an environmentally friendly or "green" analytical technique mdpi.com.

Table 2: Published CE Method Parameters for Chiral Separation of Tioconazole Adapted from research on the chiral separation of Tioconazole enantiomers, applicable to this compound. acs.org

ParameterCondition
Technique Capillary Zone Electrophoresis (CZE)
Capillary Fused-silica, specific dimensions as per study
Background Electrolyte Phosphate buffer at a specific pH (e.g., pH 3.0)
Chiral Selector Cyclodextrin derivatives (e.g., SBE-β-CD, DM-β-CD)
Applied Voltage Typically in the range of 15-30 kV
Temperature Controlled, e.g., 25 °C
Detection UV-Vis Detector (e.g., 230 nm)

Methodological Advancements in Impurity Profiling and Quantification in Complex Research Samples

The profiling and quantification of impurities are critical throughout the lifecycle of a pharmaceutical compound to ensure quality and safety lcms.cz. Methodological advancements focus on improving resolution, sensitivity, and speed of analysis, especially in complex research samples where the active ingredient is present at a much higher concentration than the impurities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity profiling of Tioconazole and its related compounds researchgate.net. The United States Pharmacopeia (USP) provides a standardized HPLC method for the separation and quantification of this compound, B, and C drugfuture.comuspbpep.com. This method uses a reversed-phase column and an isocratic mobile phase to achieve separation, with UV detection for quantification. The use of a well-characterized reference standard for this compound is essential for the accurate quantification of this impurity in a given sample axios-research.comsynzeal.com.

Modern advancements have seen the adoption of Ultra-High-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes to provide significantly faster analysis times and improved resolution compared to traditional HPLC researchgate.netlcms.cz.

The most significant advancement in impurity analysis is the use of hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) ajrconline.org. LC-MS combines the powerful separation capabilities of HPLC or UPLC with the definitive identification power of mass spectrometry. This is invaluable in research settings for the structural elucidation of unknown degradation products or process impurities that may be present in a sample alongside known impurities like this compound ajrconline.org. Data-directed analysis by mass spectrometry allows for the automatic acquisition of MS/MS spectra for low-level impurities, providing rich structural information for their identification lcms.cz.

Table 3: Chromatographic System for this compound Analysis (as per USP guidelines) This table summarizes the official method for impurity testing. drugfuture.comuspbpep.com

ParameterSpecification
Mode Liquid Chromatography (LC)
Detector UV at 219 nm
Column 5-mm x 25-cm; packing L1
Pre-column Packing L4
Mobile Phase Acetonitrile, methanol, and water (44:40:28) with 2.0 mL of ammonium hydroxide added.
Flow Rate Adjusted to achieve a retention time of 12-17 minutes for Tioconazole.
Injection Volume 20 µL
Standard Solution 1 mg each of USP this compound, B, and C RS in 15.0 mL of methanol.
Sample Solution 100 mg of Tioconazole in 15.0 mL of methanol.
Acceptance Criteria Limit of this compound is not more than 1.0%. drugfuture.com

Synthesis and Characterization of Reference Standards for Research

Strategies for Targeted Laboratory-Scale Synthesis of Tioconazole (B1681320) Related Compound A

The laboratory-scale synthesis of Tioconazole Related Compound A, chemically identified as 1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]-1H-imidazole, is a multi-step process that requires precise control of reaction conditions. synzeal.com The synthesis generally follows the core structure of Tioconazole synthesis, with modifications in the starting materials to yield the specific related compound.

A common synthetic route involves the reaction of 1-(2',4'-dichlorophenyl)-2-(1-imidazolyl)-ethanol with a substituted thiophene (B33073) derivative. google.com Unlike the synthesis of Tioconazole, which utilizes 2-chloro-3-chloromethylthiophene, the synthesis of this compound employs a thiophene moiety without the chloro substituent on the thiophene ring. google.comgoogle.com

The synthesis can be broadly outlined as follows:

N-alkylation: The initial step often involves the N-alkylation of imidazole (B134444) with 2-chloro-1-(2',4'-dichlorophenyl)ethanol. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) in the presence of a base. google.com

O-alkylation: The resulting intermediate, 1-(2',4'-dichlorophenyl)-2-(1-imidazolyl)-ethanol, is then subjected to an O-alkylation reaction. This is achieved by reacting it with 3-(chloromethyl)thiophene (B1314076) in the presence of a strong base, such as sodium hydride, in a solvent like tetrahydrofuran (B95107) (THF). google.com

Microwave-assisted synthesis has also been explored as a method to accelerate the reaction, often leading to higher yields and shorter reaction times. google.com The use of ionic liquids as catalysts has been shown to be effective in these "one-pot" synthesis approaches. google.com

The reaction progress is monitored using chromatographic techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of reactants and to identify the formation of the desired product.

Isolation and Purification Techniques for Impurity Standards from Complex Mixtures

Following the synthesis, the crude product is a complex mixture containing the desired this compound, unreacted starting materials, by-products, and other impurities. The isolation and purification of the target compound to a high degree of purity is paramount for its use as a reference standard.

A combination of the following techniques is typically employed:

Extraction: The reaction mixture is often first subjected to liquid-liquid extraction to separate the organic product from the aqueous phase and remove inorganic salts.

Chromatography: Column chromatography is a fundamental technique for separating the components of the crude mixture. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents) is optimized to achieve the best separation of this compound from other structurally similar impurities. tandfonline.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification. google.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity levels required for a reference standard, preparative HPLC is often the final purification step. This technique allows for the separation of closely related impurities that may not be removable by other methods.

The purity of the isolated compound is assessed at each stage using analytical HPLC to guide the purification process. researchgate.net

Comprehensive Purity Assessment and Metrological Traceability of Reference Materials

The establishment of a reference material requires a thorough assessment of its purity and the establishment of metrological traceability. researchgate.neteurachem.org Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. eurachem.orgscielo.breurachem.org

Purity Assessment:

The purity of the this compound reference material is determined using a mass balance approach, which involves the use of multiple independent analytical techniques to identify and quantify all significant impurities. nih.gov These techniques include:

High-Performance Liquid Chromatography (HPLC): A primary method for determining the content of the main component and quantifying related substance impurities. researchgate.net

Gas Chromatography (GC): Used to detect and quantify volatile organic impurities.

Karl Fischer Titration: To determine the water content.

Thermogravimetric Analysis (TGA): To determine the content of residual solvents.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine the content of inorganic impurities.

The purity is then calculated by subtracting the sum of all identified impurities from 100%.

Metrological Traceability:

To ensure the reliability and comparability of measurements, the purity value assigned to the reference material must be traceable to the International System of Units (SI). techniques-ingenieur.fr This is typically achieved by:

Calibration of Instruments: All instruments used for purity assessment (e.g., balances, chromatographs) are calibrated using certified reference materials (CRMs) that are themselves traceable to SI units. scielo.br

Use of Validated Methods: The analytical methods used for purity assessment are validated to ensure they are accurate, precise, and specific for the intended purpose. eurachem.org

Uncertainty Budget: A comprehensive uncertainty budget is established, which takes into account all potential sources of uncertainty in the measurement process, including the uncertainties of the analytical methods and the calibration standards used. nih.govgovinfo.gov

The final certified purity value of the this compound reference material is reported along with its expanded uncertainty, providing a high level of confidence in its use for calibration and quality control purposes. nih.gov

Strategies for Impurity Control and Mitigation in Api Synthesis Research Perspective

Process Chemistry Optimization for Impurity Minimization and Green Chemistry Approaches

The formation of Tioconazole (B1681320) Related Compound A is intrinsically linked to the purity of the starting materials used in the synthesis. The standard synthesis of Tioconazole involves a displacement reaction between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 2-chloro-3-(chloromethyl)thiophene (B22618). wikipedia.org The primary precursor to Tioconazole Related Compound A is the presence of 3-(chloromethyl)thiophene (B1314076) as an impurity within the 2-chloro-3-(chloromethyl)thiophene raw material. Therefore, process chemistry optimization efforts are directed at both the synthesis of this key intermediate and the final coupling step.

Research into the synthesis of similar antifungal agents has highlighted several green chemistry approaches that can be applied to the Tioconazole process to minimize impurity formation and environmental impact. One such approach is the use of microwave-assisted synthesis. Studies on other azole derivatives have shown that microwave irradiation can lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. google.com Another green optimization involves the careful selection of solvents. For instance, some patented Tioconazole synthesis routes have moved away from solvents like tetrahydrofuran (B95107) (THF), which can form explosive peroxides, towards safer alternatives such as cyclohexane (B81311) or isopropanol (B130326). google.comgoogle.com

Key Process Optimization Strategies:

Selective Chlorination: Implementing a highly selective and controlled chlorination process for 3-methylthiophene (B123197) to produce 2-chloro-3-methylthiophene, which is then converted to 2-chloro-3-(chloromethyl)thiophene. This minimizes the formation of unchlorinated side products that lead to the corresponding impurity.

Microwave-Assisted Reactions: Employing microwave technology in the coupling step can enhance reaction rates and selectivity, potentially reducing the formation of by-products by shortening the reaction time and providing more uniform heating. google.com

Solvent Selection: Utilizing greener and safer solvents like isopropanol or cyclohexane instead of hazardous ones like THF improves the process's safety and environmental profile. google.com

Influence of Reaction Conditions, Reagent Purity, and Stoichiometry on Impurity Profile

The most significant factor influencing the level of this compound in the final API is the purity of the 2-chloro-3-(chloromethyl)thiophene reagent. The presence of its unchlorinated analogue, 3-(chloromethyl)thiophene, will inevitably lead to the formation of the corresponding impurity through a parallel reaction pathway.

Starting MaterialCorresponding Product in Reaction
2-chloro-3-(chloromethyl)thiopheneTioconazole (Desired API)
3-(chloromethyl)thiophene (Impurity)This compound (Impurity)

Beyond the purity of the starting materials, other reaction parameters are carefully controlled to ensure a favorable impurity profile.

Temperature: The coupling reaction is typically conducted at controlled temperatures, ranging from room temperature to reflux, depending on the solvent and base used. google.comgoogle.com Maintaining a consistent and optimized temperature minimizes the potential for side reactions and degradation that could generate other impurities.

Base Selection and Stoichiometry: Strong bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) are used to deprotonate the hydroxyl group of the 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol intermediate. google.comgoogle.com The choice of base and its stoichiometric ratio are critical. An excess of a very strong base could potentially lead to side reactions, while an insufficient amount would result in an incomplete reaction, leaving unreacted intermediates.

Solvent Polarity: The polarity of the solvent system, which can be a single solvent like DMF or a mixed system like cyclohexane/isopropanol, influences the solubility of reactants and the reaction rate, thereby affecting the impurity profile. google.comgoogle.com

Development of In-Process Control (IPC) Methodologies for Impurity Monitoring

To ensure the final product meets stringent purity requirements, robust in-process control (IPC) methodologies are essential for monitoring the formation and clearance of impurities like this compound throughout the manufacturing process. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose. waters.comnih.gov

IPC using HPLC allows chemists to:

Verify the quality and purity of incoming raw materials, particularly the 2-chloro-3-(chloromethyl)thiophene.

Monitor the progress of the coupling reaction, confirming the consumption of starting materials.

Quantify the level of this compound and other impurities at the completion of the reaction and before purification steps.

Specific HPLC methods have been developed and validated to achieve clear separation between Tioconazole and its related compounds A, B, and C. waters.comresearchgate.net These methods are crucial for making informed decisions about processing steps, such as determining the endpoint of a reaction or assessing the effectiveness of a purification procedure.

HPLC ParameterTypical Conditions for Tioconazole Impurity Analysis
Column Reversed-phase C18 or C8 columns (e.g., XSelect CSH C18, 5 µm) waters.com
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). researchgate.net
Detection UV detection, typically in the range of 220-230 nm. unr.edu.ar
Flow Rate Typically around 1.0 - 1.5 mL/min for standard HPLC systems. researchgate.net

The data from these IPC tests provide a detailed understanding of the impurity profile at each critical stage, enabling effective control over the final API quality.

Crystallization and Purification Strategies for Impurity Removal

Crystallization is the definitive final step for purifying crude Tioconazole and removing residual impurities, including this compound. mt.commnstate.edu The principle of this technique relies on the differences in solubility between the desired API and the impurities in a selected solvent or solvent system. thoughtco.com A well-designed crystallization process can significantly reduce impurity levels to within regulatory limits.

Several strategies have been developed for the purification of Tioconazole:

Direct Crystallization: The crude product can be recrystallized from a suitable solvent. A patent describes the use of toluene (B28343) for the recrystallization of Tioconazole. google.com The process involves dissolving the crude material in the hot solvent and allowing it to cool slowly, whereupon the purer Tioconazole crystallizes out, leaving the more soluble impurities in the mother liquor.

Salt Formation and Recrystallization: A highly effective strategy involves converting the Tioconazole free base into a salt, which often has different crystallization properties. A patented process describes the formation of the Tioconazole bisulfate salt by treating the crude product with sulfuric acid. google.com This salt is then easily crystallized, often from an aqueous medium, which is a significant advantage from a green chemistry perspective. google.com The purified salt is then converted back to the free base for the final API formulation.

Washing and Filtration: After crystallization, the collected crystals are washed with a cold solvent to remove any adhering mother liquor which still contains dissolved impurities. mnstate.edu The choice of wash solvent is critical to ensure it removes impurities without dissolving a significant amount of the desired product.

Purification StrategyDescriptionKey Advantage
Recrystallization from Organic Solvent Dissolving crude Tioconazole in a hot organic solvent (e.g., toluene) and cooling to induce crystallization. google.comA straightforward method for improving purity.
Bisulfate Salt Formation Converting the API to its bisulfate salt, which is then recrystallized from an aqueous solution. google.comHigh purification efficiency; uses water as a "green" recrystallization solvent.
Final Base Liberation Converting the purified bisulfate salt back to the Tioconazole free base and crystallizing it from a solvent like cyclohexane. google.comYields the final, pure API in its required form.

Through the careful application of these crystallization and purification techniques, this compound can be effectively purged from the final product, ensuring the API meets the high standards required for pharmaceutical use.

Advancing Pharmaceutical Quality: A Focused Look at this compound

In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, even in trace amounts, can potentially impact the efficacy and safety of the final drug product. This article delves into the regulatory and scientific considerations surrounding a specific impurity, this compound, through the lens of international guidelines and modern quality paradigms.

While detailed, publicly available research specifically applying the full scope of regulatory and Quality by Design (QbD) principles to this compound is limited, the established framework for impurity control in pharmaceuticals provides a clear roadmap for its management. This compound is a known impurity of Tioconazole, an imidazole (B134444) antifungal agent. synzeal.comsynzeal.com Its presence is monitored during the manufacturing process and in the final product to ensure it remains within safe, acceptable limits. Reference standards for this compound are utilized for analytical method development, validation, and routine quality control of Tioconazole. synzeal.comwaters.com

Regulatory Science and Quality by Design Qbd in Impurity Research

The control of impurities like Tioconazole (B1681320) Related Compound A is governed by a robust framework of international guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines, coupled with the principles of Quality by Design (QbD), provide a scientific and risk-based approach to ensure product quality.

The ICH guidelines provide a comprehensive framework for the control of impurities in new drug substances (Q3A) and new drug products (Q3B), as well as for the assessment and control of DNA reactive (mutagenic) impurities (M7). ich.orgfda.govjpionline.org

ICH Q3A and Q3B: These guidelines establish thresholds for reporting, identifying, and qualifying impurities. The thresholds are based on the maximum daily dose of the drug substance. ich.orgfda.gov For an impurity like Tioconazole Related Compound A, these guidelines dictate the level at which it must be reported in regulatory submissions, the level at which its chemical structure must be identified, and the level at which it must be qualified through safety studies.

The qualification process is crucial and involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org An impurity is considered qualified if its levels and profile have been adequately justified by toxicological studies or if it is a significant metabolite in animal or human studies.

ICH M7: This guideline specifically addresses the assessment and control of mutagenic impurities to limit potential carcinogenic risk. jpionline.org For an impurity like this compound, an assessment of its genotoxic potential is a critical step. synzeal.com This assessment often begins with a computational analysis of the molecule's structure for any alerts for mutagenicity. Depending on the outcome and the amount of the impurity, further testing, such as an Ames test, may be required to determine its mutagenic status. synzeal.com The guideline outlines a risk-based approach, including the concept of the Threshold of Toxicological Concern (TTC), which defines an acceptable intake for a genotoxic impurity that poses a negligible risk of carcinogenicity.

From a scientific standpoint, the impurity thresholds set by ICH are based on a balance between the potential risk posed by the impurity and the practical capabilities of manufacturing processes and analytical techniques. The qualification of an impurity at a certain level provides assurance of its safety for patients.

The scientific approach to qualifying an impurity like this compound would involve a thorough toxicological risk assessment. This could include a review of existing literature on structurally similar compounds, in silico toxicity predictions, and, if necessary, a battery of in vitro and in vivo toxicology studies. The goal is to establish a safe level of exposure for the patient population.

The following table illustrates the general thresholds for impurities as outlined in ICH Q3A for new drug substances. The specific thresholds for a product containing Tioconazole would depend on its maximum daily dose.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg/day total daily intake (whichever is lower)0.15% or 1.0 mg/day total daily intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

This table represents the general thresholds from ICH Q3A(R2). The specific application to Tioconazole would depend on its approved maximum daily dose.

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netnih.gov In the context of controlling an impurity like this compound, QbD principles are applied throughout the drug development lifecycle.

The key steps in a QbD approach to impurity control include:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity of the drug substance.

Identifying Critical Quality Attributes (CQAs): The level of this compound would be considered a CQA as it has the potential to impact patient safety.

Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): This involves understanding which raw materials and process parameters have a significant impact on the formation of this compound.

Establishing a Design Space: Through systematic experimentation (e.g., Design of Experiments), a multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality is established. Operating within this design space is not considered a change and provides manufacturing flexibility.

Developing a Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This would include in-process controls and final product specifications for this compound.

By applying QbD, manufacturers can gain a deep understanding of how impurities are formed and can implement robust control strategies to consistently produce a high-quality product with minimal levels of impurities like this compound. researchgate.net This proactive approach to quality is a cornerstone of modern pharmaceutical manufacturing.

Q & A

Q. What validated analytical methods are recommended for quantifying Tioconazole Related Compound A in pharmaceutical formulations?

The United States Pharmacopeia (USP) prescribes reverse-phase HPLC with UV detection for quantifying this compound. Key parameters include:

  • Column : C18 (5 µm, 250 × 4.6 mm)
  • Mobile phase : Methanol:buffer (e.g., phosphate, pH 7.0) in a gradient elution mode.
  • Detection wavelength : 220–240 nm (optimized for imidazole derivatives). The percentage of each related compound is calculated using the formula:
Percentage=100×(WI/WU)×(rU/rS)\text{Percentage} = \frac{100 \times (W_I / W_U) \times (r_U / r_S)}{}

where WIW_I = weight of reference standard, WUW_U = weight of test sample, and rU/rSr_U/r_S = peak response ratios .

Q. How are Tioconazole Related Compounds A, B, and C structurally differentiated?

Structural distinctions arise from substituents on the thenyloxy-phenethyl backbone:

  • Compound A : 3-thenyloxy group with no additional halogens .
  • Compound B : 2,5-dichloro-3-thenyloxy substitution .
  • Compound C : 5-bromo-2-chloro-3-thenyloxy group . Differentiation requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for halogen positioning analysis.

Advanced Research Questions

Q. How can chromatographic co-elution of Tioconazole and its related compounds be resolved during method optimization?

Use a Design of Experiments (DoE) approach to optimize:

  • Mobile phase composition : Adjust methanol:buffer ratios to alter retention times.
  • Column temperature : Elevated temperatures (e.g., 35–40°C) improve peak resolution.
  • Flow rate : Test 0.8–1.2 mL/min to balance speed and separation. Validate robustness using peak asymmetry factor (<2.0) and resolution (>1.5) as critical quality attributes (CQAs) .

Q. What synthetic pathways lead to the formation of this compound, and how can its presence be mitigated during drug synthesis?

Compound A forms via:

  • Incomplete halogenation : Residual 3-thenyloxy intermediates during the coupling step.
  • Oxidative degradation : Exposure to light or heat during storage. Mitigation strategies include:
  • Process controls : Strict monitoring of reaction time and temperature.
  • Stability studies : Conduct forced degradation under ICH Q1A guidelines (e.g., 40°C/75% RH for 6 months) to identify degradation triggers .

Q. How do regulatory thresholds for related compounds impact method validation protocols?

Per USP guidelines, each related compound must not exceed 1.0%. Method validation requires:

  • Specificity : No interference from excipients or degradation products.
  • Linearity : R² ≥ 0.99 over 50–150% of the target concentration.
  • Accuracy : Recovery rates of 98–102% via spiked placebo samples.
  • Precision : ≤2% RSD for repeatability and intermediate precision .

Q. What role does this compound play in bioequivalence studies of antifungal formulations?

As a potential impurity, Compound A must be quantified in both innovator and generic products. Comparative pharmacokinetic studies should correlate impurity levels with:

  • Dissolution profiles : USP Apparatus II (paddle) at 50 rpm in simulated vaginal fluid (pH 4.5).
  • Bioavailability : Assessed via AUC and Cmax ratios in animal models .

Methodological Guidance

  • Data Presentation : Include raw chromatograms, validation parameters, and structural elucidation spectra (e.g., MS/MS fragmentation patterns) in appendices .
  • Research Design : Apply the PICO framework to define populations (e.g., in vitro formulations), interventions (e.g., HPLC method adjustments), and outcomes (e.g., impurity thresholds) .

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